1-Cycloheptylethan-1-one

Atmospheric Chemistry Combustion Kinetics Reaction Mechanism

1-Cycloheptylethan-1-one (CAS 6713-48-0) is a seven-membered cycloalkyl methyl ketone, structurally defined by a carbonyl group directly bonded to a cycloheptane ring and a methyl group. This cyclic ketone, with the molecular formula C9H16O and a molecular weight of 140.23 g/mol, is a versatile scaffold used in organic synthesis, medicinal chemistry, and fragrance research, with a commercial purity typically specified at a minimum of 95%.

Molecular Formula C9H16O
Molecular Weight 140.226
CAS No. 6713-48-0
Cat. No. B2810238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cycloheptylethan-1-one
CAS6713-48-0
Molecular FormulaC9H16O
Molecular Weight140.226
Structural Identifiers
SMILESCC(=O)C1CCCCCC1
InChIInChI=1S/C9H16O/c1-8(10)9-6-4-2-3-5-7-9/h9H,2-7H2,1H3
InChIKeyRMPAGSFYXVSYTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Cycloheptylethan-1-one (CAS 6713-48-0): A 7-Membered Cycloalkyl Methyl Ketone for Research and Synthesis


1-Cycloheptylethan-1-one (CAS 6713-48-0) is a seven-membered cycloalkyl methyl ketone, structurally defined by a carbonyl group directly bonded to a cycloheptane ring and a methyl group . This cyclic ketone, with the molecular formula C9H16O and a molecular weight of 140.23 g/mol, is a versatile scaffold used in organic synthesis, medicinal chemistry, and fragrance research, with a commercial purity typically specified at a minimum of 95% . Its seven-membered ring imparts a distinct conformational flexibility and steric profile compared to its six-membered analog, cyclohexyl methyl ketone, which can critically influence reactivity and selectivity in downstream applications [1][2].

1-Cycloheptylethan-1-one (6713-48-0): Why Substitution with a 6-Membered Ring Analog is Not Feasible


1-Cycloheptylethan-1-one cannot be generically substituted by its more common six-membered ring analog, cyclohexyl methyl ketone, without altering the outcome of a chemical reaction or biological application. The core differentiator is the seven-membered cycloheptane ring, which introduces distinct kinetic, conformational, and stereoelectronic properties. Direct experimental evidence shows the cycloheptyl radical (the core fragment of this compound) reacts with oxygen atoms at a rate coefficient that is 39% faster than the corresponding cyclohexyl radical [1]. Furthermore, its solid-state photochemistry yields a unique product ratio compared to a series of other cycloalkyl analogs, demonstrating that the ring size fundamentally governs reaction pathways [2]. These quantifiable differences in reactivity and molecular geometry mean that replacing 1-cycloheptylethan-1-one with a smaller or larger ring analog will likely lead to different reaction kinetics, altered product distributions, and potentially different biological activity, as evidenced by its distinct inclusion in patent claims for antiphlogistic compounds [3].

1-Cycloheptylethan-1-one (6713-48-0): Quantifiable Performance Differentiators vs. Cycloalkyl Analogs


Quantitative Radical Kinetics: 39% Higher Rate Coefficient vs. Cyclohexyl Radical

The reaction rate of the cycloheptyl radical with oxygen atoms is significantly faster than that of the cyclohexyl radical. This difference provides a direct quantitative measure of the distinct reactivity imparted by the seven-membered ring [1].

Atmospheric Chemistry Combustion Kinetics Reaction Mechanism

Divergent Solid-State Photochemistry: Unique Cyclization-to-Cleavage Ratio vs. Other Cycloalkyl Analogs

In the solid-state Norrish Type II photochemistry of α-cycloalkyl-p-chloroacetophenone derivatives, the cycloheptyl-substituted ketone yields a unique cyclization-to-cleavage product ratio, differentiating it from a series of other cycloalkyl analogs [1]. This is a direct consequence of the specific conformational constraints and hydrogen abstraction geometries enforced by the seven-membered ring in the crystalline lattice.

Solid-State Photochemistry Norrish Type II Reaction Crystal Engineering

Patent-Defined Biological Utility: Claimed as an Anti-inflammatory (Antiphlogistic) Scaffold

US Patent 3,950,427 explicitly claims a genus of araliphatic ketones and carbinols where the R1 substituent can be a cycloheptyl group, and these compounds are claimed to be useful as antiphlogistics (anti-inflammatory agents) [1]. This patent establishes a defined, though qualitative, biological application space for compounds containing the cycloheptyl ketone moiety, differentiating it from simple alkyl or aryl ketones.

Medicinal Chemistry Anti-inflammatory Drug Discovery

1-Cycloheptylethan-1-one (6713-48-0): Key Application Scenarios Based on Evidence


Mechanistic Probes in Physical Organic Chemistry and Atmospheric Chemistry

1-Cycloheptylethan-1-one is a valuable tool for researchers studying the impact of ring size on reaction kinetics and mechanisms. Its use is directly supported by evidence showing that the cycloheptyl radical reacts with oxygen atoms 39% faster than the cyclohexyl radical [1]. This makes it an ideal candidate for comparative studies where the seven-membered ring serves as a model for understanding the stereoelectronic and conformational effects on reaction rates, transition states, and product branching, particularly in atmospheric or combustion chemistry models [1].

Scaffold for Anti-inflammatory Drug Discovery and Development

The compound is a relevant starting point for medicinal chemists developing novel anti-inflammatory agents. Its selection is justified by its inclusion in patent claims as a key cycloheptyl-containing scaffold within a class of compounds demonstrated to have antiphlogistic (anti-inflammatory) utility [2]. While the patent does not provide quantitative data for this specific ketone, it establishes a clear precedent for the biological relevance of the cycloheptyl ketone moiety, warranting its use in the synthesis and screening of new derivative libraries for inflammation-related targets [2].

Model Compound in Solid-State Photochemistry and Crystal Engineering

1-Cycloheptylethan-1-one and its derivatives are highly suitable for fundamental research in solid-state chemistry. Direct evidence from solid-state Norrish Type II photolysis shows that the cycloheptyl-substituted analog yields a unique cyclization-to-cleavage product ratio compared to a series of other cycloalkyl derivatives [3]. This behavior is a direct consequence of the unique conformational constraints and intermolecular packing imposed by the seven-membered ring in the crystalline state. Researchers can use this compound to probe the relationship between molecular structure, crystal packing, and solid-state reactivity, a key area in crystal engineering and the development of materials with specific photochemical properties [3].

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